BenchChemオンラインストアへようこそ!

(4-Cyclobutyl-1,4-diazepan-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Histamine H3 receptor GPCR agonist/antagonist

This 1,4‑diazepane‑based scaffold replaces the pyridyl‑ether acyl group of known H3R antagonists with a 1‑(4‑fluorophenyl)cyclopropyl carbonyl moiety. With no publicly reported bioactivity, it is suited as a structural probe for H3R/GPCR SAR exploration, a potential negative control, or a diversity‑library entry. Buyers should request experimental validation data before selecting it over well‑characterized analogs. Available through custom synthesis; confirm purity, lead times, and shipping conditions with the supplier.

Molecular Formula C19H25FN2O
Molecular Weight 316.42
CAS No. 2309553-04-4
Cat. No. B2527947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclobutyl-1,4-diazepan-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
CAS2309553-04-4
Molecular FormulaC19H25FN2O
Molecular Weight316.42
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C19H25FN2O/c20-16-7-5-15(6-8-16)19(9-10-19)18(23)22-12-2-11-21(13-14-22)17-3-1-4-17/h5-8,17H,1-4,9-14H2
InChIKeyAISSBDLOZWGSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for (4-Cyclobutyl-1,4-diazepan-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone (CAS 2309553-04-4)


(4-Cyclobutyl-1,4-diazepan-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone (CAS 2309553-04-4) is a synthetic small molecule featuring a 1,4-diazepane core N-substituted with a cyclobutyl group and acylated with a 1-(4-fluorophenyl)cyclopropane-1-carbonyl moiety. While this scaffold resembles certain histamine H3 receptor (H3R) antagonist chemotypes, no primary research papers, patents, or authoritative database entries (PubChem, ChEMBL, BindingDB) were identified for this exact compound in searches across the scientific and patent literature [1]. The only publicly indexed sources are commercial vendor listings, which provide basic molecular descriptors (MW: 316.42, molecular formula: C19H25FN2O) but no biological or physicochemical performance data .

Why Generic Substitution Is Not Advisable for (4-Cyclobutyl-1,4-diazepan-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone


In the absence of publicly available, compound-specific structure-activity relationship (SAR) data, no evidence-based rationale can be offered to prefer this compound over close analogs or in-class alternatives. The known H3R antagonist chemotype space demonstrates that subtle variations in the N-substituent on the 1,4-diazepane ring (e.g., cyclobutyl vs. cyclopropyl vs. tetrahydrofuranyl) and the acyl group (e.g., pyridyl ether vs. phenyl cyclopropyl ketone) can produce large shifts in target potency, selectivity, and pharmacokinetic properties [1]. Without comparable quantitative data for CAS 2309553-04-4, any claim of differentiated performance would be speculative. Researchers and procurement specialists should demand experimental evidence before selecting this compound over well-characterized alternatives with published SAR data.

Quantitative Evidence for (4-Cyclobutyl-1,4-diazepan-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone vs. Comparators


No Compound-Specific Activity Data Identified for Target or Off-Target Profiling

A comprehensive search of peer-reviewed literature, patent databases, and public bioactivity repositories (PubChem, ChEMBL, BindingDB) returned no quantitative biological activity data for (4-Cyclobutyl-1,4-diazepan-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone (CAS 2309553-04-4). Consequently, no direct head-to-head comparison or cross-study comparable data can be provided against any specified comparator compound. The closest structurally characterized chemotype, represented by JNJ-39220675 ((4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone), demonstrates nanomolar H3R antagonism (Ki reported in the low nanomolar range) and has undergone preclinical PET imaging studies [1], but no analogous data exist for the target compound.

Histamine H3 receptor GPCR agonist/antagonist SAR selectivity

Physicochemical and ADME Data Gap

No experimentally determined physicochemical or ADME parameters (logP, logD, aqueous solubility, permeability, microsomal stability, plasma protein binding) were found for the target compound in any primary source. The related H3 antagonist series, exemplified by (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone, has been scaled to >100 g batches with reported purity and salt form optimization [1], indicating process development maturity absent for the target compound.

ADME physicochemical properties solubility permeability metabolic stability

Selectivity and Off-Target Profile Unknown

Selectivity profiling data are absent for the target compound. By class-level inference, closely related H3R antagonist chemotypes have shown off-target binding at sigma-1 receptors, as reported for H3R antagonist 6 (CAS 2183338-59-0; IC50 5.6 nM at H3R) which also demonstrated sigma-1 binding . Whether the cyclobutyl-diazepane:phenylcyclopropyl ketone substitution pattern mitigates or exacerbates such off-target effects cannot be assessed without experimental data.

selectivity off-target sigma receptor safety pharmacology

Potential Research Application Scenarios for (4-Cyclobutyl-1,4-diazepan-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone Based on Available Evidence


Exploratory SAR Expansion of H3R Antagonist Chemotypes

The compound could serve as a structural probe to explore the effects of replacing the pyridyl-ether acyl group of known H3R antagonists (e.g., JNJ-39220675) with a 1-(4-fluorophenyl)cyclopropyl carbonyl moiety. However, this application is contingent on obtaining the compound and generating de novo biological activity data, as no pre-existing data support its use for this purpose [1].

Negative Control or Chemical Probe Synthesis Starting Material

If the compound is found to be inactive against H3R or other GPCR targets in future profiling, it could serve as a negative control for related active chemotypes. The 1,4-diazepane scaffold is synthetically tractable and has been used in scalable processes for active analogs [1], suggesting potential as a synthetic intermediate or control compound once characterized.

Fragment-Based or Virtual Screening Library Component

With a molecular weight of 316.42 and moderate structural complexity, the compound may be suitable for inclusion in diversity-oriented screening libraries or fragment-based drug discovery collections. Procurement for this purpose would be based solely on structural novelty rather than validated biological performance, as no activity data are available [1].

Quote Request

Request a Quote for (4-Cyclobutyl-1,4-diazepan-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.